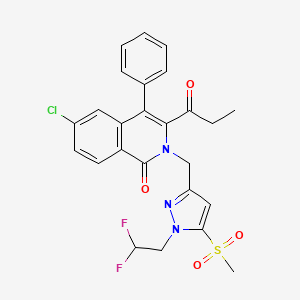

6-Chloro-2-((1-(2,2-difluoroethyl)-5-(methylsulfonyl)-1H-pyrazol-3-yl)methyl)-4-phenyl-3-propionylisoquinolin-1(2H)-one

Description

The compound 6-Chloro-2-((1-(2,2-difluoroethyl)-5-(methylsulfonyl)-1H-pyrazol-3-yl)methyl)-4-phenyl-3-propionylisoquinolin-1(2H)-one is a structurally complex heterocyclic molecule featuring an isoquinoline core fused with a pyrazole ring. Key structural attributes include:

- Isoquinoline backbone: The 1(2H)-one isoquinoline system provides rigidity and aromaticity, which may enhance binding interactions in biological targets.

- Substituents: A 6-chloro group on the isoquinoline ring, which can influence electronic distribution and steric bulk. A 4-phenyl group, enhancing lipophilicity and π-π stacking interactions. A pyrazole ring substituted with a 1-(2,2-difluoroethyl) group and a 5-methylsulfonyl group. The difluoroethyl group introduces electronegativity and conformational flexibility, while the sulfonyl group enhances solubility and hydrogen-bonding capacity .

This compound shares structural motifs with kinase inhibitors and anti-inflammatory agents, though its specific biological targets require further investigation. The integration of sulfonyl and fluorinated groups aligns with modern medicinal chemistry strategies to optimize pharmacokinetic properties .

Properties

Molecular Formula |

C25H22ClF2N3O4S |

|---|---|

Molecular Weight |

534.0 g/mol |

IUPAC Name |

6-chloro-2-[[1-(2,2-difluoroethyl)-5-methylsulfonylpyrazol-3-yl]methyl]-4-phenyl-3-propanoylisoquinolin-1-one |

InChI |

InChI=1S/C25H22ClF2N3O4S/c1-3-20(32)24-23(15-7-5-4-6-8-15)19-11-16(26)9-10-18(19)25(33)30(24)13-17-12-22(36(2,34)35)31(29-17)14-21(27)28/h4-12,21H,3,13-14H2,1-2H3 |

InChI Key |

PRDVIBNMPLEMHA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C2=C(C=CC(=C2)Cl)C(=O)N1CC3=NN(C(=C3)S(=O)(=O)C)CC(F)F)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TPKI-103 involves several steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods: In an industrial setting, the production of TPKI-103 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: TPKI-103 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of TPKI-103 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of TPKI-103 depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds

Scientific Research Applications

TPKI-103 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, TPKI-103 is studied for its interactions with proteins and enzymes, providing insights into cellular processes and signaling pathways. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders. Additionally, TPKI-103 finds applications in industry, where it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of TPKI-103 involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, TPKI-103 can modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and often involve multiple steps, including signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Table 1: Core Structure and Substituent Comparison

Key Observations :

- Halogenation : Chlorine at position 6 is conserved in the target and , suggesting a role in electronic modulation or target recognition.

- Fluorinated Groups : The target’s 2,2-difluoroethyl group contrasts with trifluoromethyl () or fluorophenyl () moieties, impacting polarity and bioavailability .

Functional Group Impact on Properties

Table 2: Functional Group Contributions

Biological Activity

6-Chloro-2-((1-(2,2-difluoroethyl)-5-(methylsulfonyl)-1H-pyrazol-3-yl)methyl)-4-phenyl-3-propionylisoquinolin-1(2H)-one, commonly referred to as a pyrazole derivative, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a chloro group, a difluoroethyl moiety, and a methylsulfonyl group, which contribute to its pharmacological properties.

Molecular Structure

| Property | Value |

|---|---|

| CAS Number | 844870-83-3 |

| Molecular Formula | C25H22ClF2N3O4S |

| Molecular Weight | 534.0 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains. The specific activity of this compound has not been extensively documented; however, the general trend in pyrazole chemistry suggests potential antibacterial effects.

- Mechanism of Action : Pyrazoles may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.

- Case Studies : In related studies, compounds with similar structures have shown Minimum Inhibitory Concentrations (MICs) ranging from 22.4 µg/mL to 30.0 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is another area of interest. Compounds in this class have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

- Research Findings : Some derivatives have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

Emerging evidence suggests that pyrazole derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

- In Vitro Studies : Certain pyrazole compounds have been tested against cancer cell lines, showing promising results in inhibiting cell proliferation .

Summary of Findings

The biological activity of this compound appears to align with the established profiles of other pyrazole derivatives:

- Antimicrobial Activity : Potential effectiveness against bacteria.

- Anti-inflammatory Effects : Significant inhibition of inflammatory markers.

- Anticancer Properties : Promising results in preclinical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.